

# An In-Depth Technical Guide to 1-Nitrohydantoin: Chemical Structure and Analysis

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## Compound of Interest

Compound Name: Hydantoin, 1-nitro-

Cat. No.: B3350469

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## Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical methodologies for 1-nitrohydantoin. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and chemical analysis. This document outlines the structural characteristics of 1-nitrohydantoin and presents a summary of its key analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and analysis of this compound are also provided to facilitate its practical application in a laboratory setting.

## Chemical Structure and Properties

1-Nitrohydantoin, with the IUPAC name 1-nitroimidazolidine-2,4-dione, is a derivative of hydantoin, a heterocyclic organic compound. The core structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a nitro group (NO<sub>2</sub>) attached to one of the nitrogen atoms at position 1.

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the hydantoin ring, affecting its reactivity and spectral characteristics.

Chemical Structure of 1-Nitrohydantoin:

Figure 1: Chemical structure of 1-nitrohydantoin.

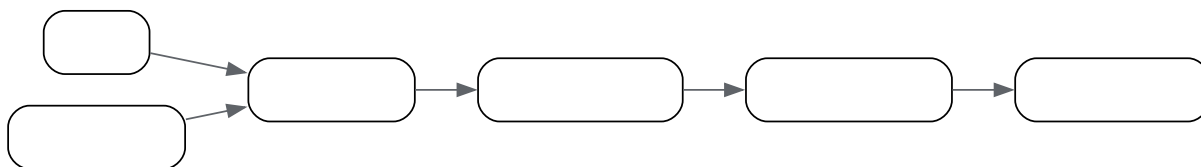
Table 1: Chemical Properties of 1-Nitrohydantoin

Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>3</sub> N <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	145.07 g/mol	[1]
IUPAC Name	1-nitroimidazolidine-2,4-dione	[1]
CAS Number	2825-15-2	[1]
PubChem CID	11137296	[1]

## Synthesis of 1-Nitrohydantoin

A common method for the synthesis of 1-nitrohydantoin involves the nitration of hydantoin. This electrophilic substitution reaction introduces a nitro group onto the nitrogen atom at the 1-position of the hydantoin ring.

Logical Workflow for the Synthesis of 1-Nitrohydantoin:



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Figure 2: Synthesis workflow for 1-nitrohydantoin.

## Experimental Protocol: Nitration of Hydantoin

This protocol outlines a general procedure for the laboratory-scale synthesis of 1-nitrohydantoin.<sup>[2][3][4][5]</sup>

#### Materials:

- Hydantoin
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- Distilled water
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

#### Procedure:

- In a round-bottom flask, dissolve a known quantity of hydantoin in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the hydantoin solution using a dropping funnel, while maintaining the reaction temperature below 10 °C.

- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
- Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- The crude 1-nitrohydantoin will precipitate out of the solution.
- Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold distilled water to remove any residual acid.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1-nitrohydantoin.
- Dry the purified crystals in a desiccator.

## Analytical Methods

The characterization and analysis of 1-nitrohydantoin are crucial for confirming its identity, purity, and structural integrity. The following sections detail the primary analytical techniques used for this purpose.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-nitrohydantoin by analyzing the magnetic properties of its atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ .

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for 1-Nitrohydantoin

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.5 - 5.0	Singlet	2H	$\text{CH}_2$
~8.0 - 8.5	Broad Singlet	1H	NH

Note: Predicted values are based on the analysis of similar hydantoin structures and the electronic effects of the nitro group. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data for 1-Nitrohydantoin

Chemical Shift ( $\delta$ ) ppm	Assignment
~50 - 60	$\text{CH}_2$
~155 - 165	$\text{C}=\text{O}$ (at C4)
~170 - 180	$\text{C}=\text{O}$ (at C2)

Note: Predicted values are based on typical chemical shifts for hydantoin derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### Sample Preparation:

- Dissolve 5-10 mg of purified 1-nitrohydantoin in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

#### Instrumental Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- $^1\text{H}$  NMR:
  - Number of scans: 16-64
  - Relaxation delay: 1-2 seconds
  - Pulse angle: 30-45 degrees
- $^{13}\text{C}$  NMR:
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
  - Relaxation delay: 2-5 seconds

- Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each unique carbon.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

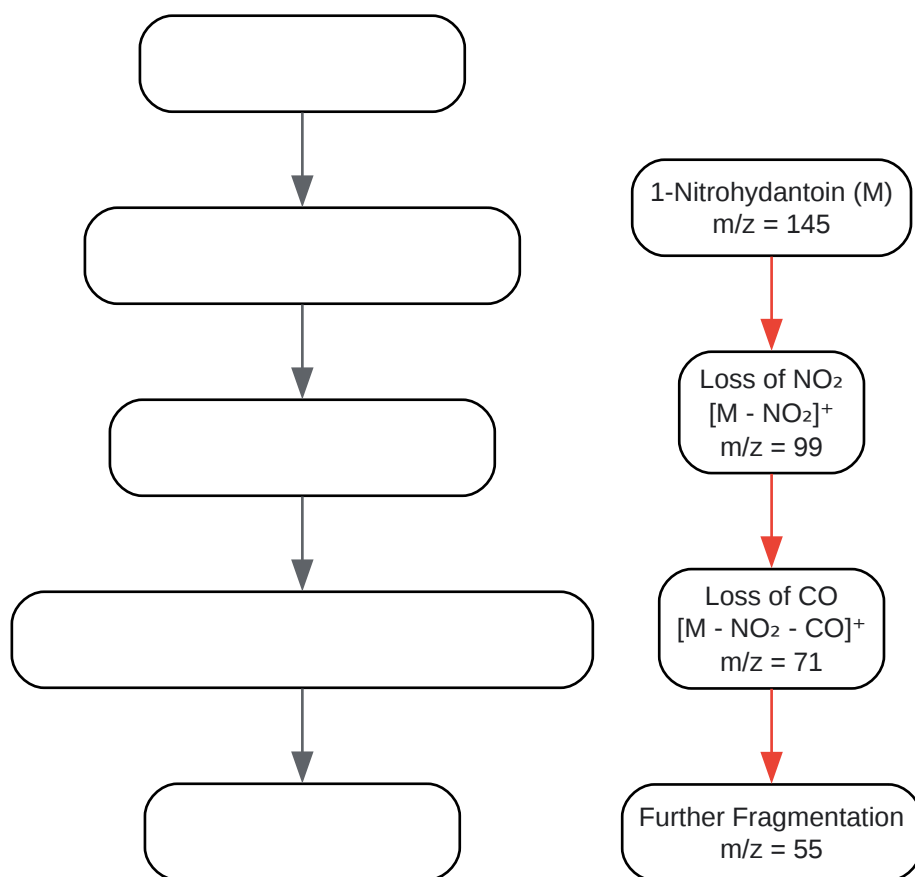
IR spectroscopy is used to identify the functional groups present in 1-nitrohydantoin by measuring the absorption of infrared radiation, which causes molecular vibrations.<sup>[10][11][12]</sup>

Table 4: Characteristic IR Absorption Bands for 1-Nitrohydantoin

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3200 - 3400	Medium, Broad	N-H Stretch
~1720 - 1780	Strong	C=O Stretch (Amide Carbonyls)
~1500 - 1560	Strong	Asymmetric NO <sub>2</sub> Stretch
~1340 - 1380	Strong	Symmetric NO <sub>2</sub> Stretch
~1100	Medium	C-N Stretch

Note: These are expected absorption ranges and may vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).<sup>[13][14]</sup>

#### Experimental Workflow for FT-IR Analysis:



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